molecular formula C6H5BrN4O B14641855 6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine CAS No. 56733-08-5

6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine

Cat. No.: B14641855
CAS No.: 56733-08-5
M. Wt: 229.03 g/mol
InChI Key: BOYXJMOLVVXFLA-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with brominated pyrazine derivatives. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-oxo-1H-imidazo[4,5-b]pyrazine: Lacks the bromine substituent, which can affect its reactivity and applications.

    6-Chloro-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, enhancing its versatility in synthetic chemistry. Its fused ring system also provides a rigid framework that can interact with biological targets in a specific manner, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

56733-08-5

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

5-bromo-3-methyl-7-oxidoimidazo[4,5-b]pyrazin-7-ium

InChI

InChI=1S/C6H5BrN4O/c1-10-3-8-5-6(10)9-4(7)2-11(5)12/h2-3H,1H3

InChI Key

BOYXJMOLVVXFLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=[N+](C=C(N=C21)Br)[O-]

Origin of Product

United States

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